Mechanism of action of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
Mechanism of action of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
An In-Depth Technical Guide to the Putative Mechanism of Action of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
Authored by a Senior Application Scientist
Disclaimer: The precise mechanism of action for N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide has not been definitively elucidated in publicly available research. This guide synthesizes information from studies on structurally related thiophene-3-carboxamide derivatives to propose a putative mechanism of action and to provide a framework for its experimental investigation. All claims regarding its potential biological activity are based on inferences from these related compounds.
Introduction
N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is a small molecule belonging to the thiophene carboxamide class of compounds.[1] While this specific molecule is available commercially for research purposes, its biological targets and mechanism of action are not yet established. The thiophene-3-carboxamide scaffold, however, is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including kinase inhibition and anticancer properties.[2][3] This guide will explore a putative mechanism of action for N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide, focusing on its potential as a kinase inhibitor, based on the established activities of analogous compounds. We will delve into the rationale for this hypothesis, propose key experiments for its validation, and provide detailed protocols for researchers in drug discovery and development.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for any investigation into its biological activity. These properties influence solubility, cell permeability, and interaction with potential biological targets.
| Property | Value | Source |
| CAS Number | 895920-78-2 | [1] |
| Molecular Formula | C15H15NO2S | [1] |
| Molecular Weight | 273.36 g/mol | [1] |
| Hazard | Irritant | [1] |
The Thiophene-3-Carboxamide Scaffold: A Versatile Pharmacophore
The thiophene ring is an aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry. Its structural and electronic properties allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities.[3][4] The carboxamide linkage at the 3-position of the thiophene ring is a key feature in many biologically active molecules, contributing to their target-binding affinity and specificity.[2][5]
Derivatives of thiophene-3-carboxamide have been investigated for a multitude of therapeutic applications, including:
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Anticancer Agents: By targeting various kinases and other proteins involved in cancer progression.[2][3][6]
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Kinase Inhibitors: Specifically targeting enzymes like c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][5][7]
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Antimicrobial Agents: Exhibiting antibacterial and antifungal properties.[8]
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Enzyme Inhibitors: Acting on a range of enzymes beyond kinases, such as enoyl-ACP reductase in Plasmodium falciparum.[9]
The diverse biological activities of this scaffold underscore the potential of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide as a biologically active molecule.
Putative Mechanism of Action: Kinase Inhibition
Based on extensive research into related thiophene-3-carboxamide derivatives, a plausible mechanism of action for N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is the inhibition of protein kinases.[2][5][7] Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The Case for c-Jun N-terminal Kinase (JNK) Inhibition
Structure-activity relationship (SAR) studies on a series of thiophene-3-carboxamide derivatives have identified them as inhibitors of c-Jun N-terminal kinase (JNK).[5] JNKs are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses and are involved in regulating apoptosis, inflammation, and cell proliferation.
One study revealed that the thiophene ring and the 3-carboxamide group are crucial for JNK inhibitory activity.[2][5] Replacement of the thiophene with a phenyl ring or modification of the carboxamide group led to a significant loss of activity.[2][5] Interestingly, some of these compounds were found to be ATP-competitive inhibitors, while also interfering with the JNK-substrate interaction at the JIP docking site, suggesting a dual inhibitory mechanism.[5]
The Case for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Other research has identified thiophene-3-carboxamide derivatives as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[7] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. A recent study reported a series of novel thiophene-3-carboxamide derivatives based on the VEGFR-2 inhibitor PAN-90806, with one compound exhibiting an IC50 value of 191.1 nM against VEGFR-2.[7] The proposed mechanism for these compounds involves binding to the ATP-binding site of the VEGFR-2 kinase domain.[7]
The following diagram illustrates a generalized kinase inhibition pathway that could be applicable to N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide.
Caption: Putative kinase inhibition pathway.
Key Experimental Protocols
To investigate the putative mechanism of action of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide, a series of in vitro and cell-based assays are required.
In Vitro Kinase Inhibition Assay
This experiment aims to determine if the compound directly inhibits the enzymatic activity of a specific kinase (e.g., JNK1 or VEGFR-2).
Principle: A purified, active kinase is incubated with its substrate and ATP. The kinase phosphorylates the substrate, and the extent of this reaction is measured. The assay is performed in the presence and absence of the test compound to determine its inhibitory effect.
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a stock solution of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide in DMSO.
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Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Dilute the purified recombinant kinase (e.g., JNK1 or VEGFR-2) and its specific substrate (e.g., GST-c-Jun for JNK1, or a synthetic peptide for VEGFR-2) in kinase buffer.
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Prepare a solution of ATP in kinase buffer.
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Assay Procedure:
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In a 96-well plate, add the kinase and the test compound at various concentrations.
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Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding the substrate and ATP.
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Incubate for a specific time (e.g., 60 minutes) at 30°C.
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Stop the reaction by adding a stop solution (e.g., EDTA).
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Detection:
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Detect the amount of phosphorylated substrate using a suitable method, such as:
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Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
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Luminescence-based assay: Using an ADP-Glo™ Kinase Assay (Promega) that measures ADP formation.
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Fluorescence-based assay: Using a phosphospecific antibody in an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
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Data Analysis:
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Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
